2-methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide
Description
Properties
IUPAC Name |
2-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-7-9(4-5-18-7)11(15)13-12-6-8-2-3-10(19-8)14(16)17/h2-6H,1H3,(H,13,15)/b12-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFHYWFUHCPLBG-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties of the Target Compound
2-Methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide features a conjugated hydrazone bridge linking two furan moieties: a 2-methyl-substituted furan-3-carbohydrazide and a 5-nitro-substituted furan-2-carbaldehyde derivative. The E-configuration of the hydrazone double bond is critical for maintaining planar conjugation, which influences electronic properties and biological activity. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₉N₃O₅ |
| Molecular weight | 263.21 g/mol |
| SMILES | O=C(C1=C(C)OC=C1)N/N=C/C2=CC=C(N+=O)O2 |
| Stability | Sensitive to UV light and strong bases |
The nitro group at the 5-position of the furan ring introduces strong electron-withdrawing effects, polarizing the molecule and enhancing reactivity toward nucleophilic agents.
Synthetic Strategies for Core Structural Assembly
Hydrazone Formation via Condensation Reactions
The most direct route involves condensation between 2-methylfuran-3-carbohydrazide and 5-nitrofuran-2-carbaldehyde. This method, adapted from nitrofuran antibiotic syntheses, proceeds via acid-catalyzed nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl:
- Dissolve 2-methylfuran-3-carbohydrazide (1.0 eq) and 5-nitrofuran-2-carbaldehyde (1.05 eq) in ethanol/water (3:1 v/v).
- Add concentrated sulfuric acid (0.1 eq) and reflux at 80°C for 6–8 hours.
- Cool to 5–10°C to precipitate the product.
- Wash with cold ethanol and dry under vacuum.
Optimization Data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 75–85°C | <70°C: <40% yield |
| Solvent polarity | ε = 24–30 (EtOH/H₂O) | Higher polarity increases rate |
| Acid catalyst | H₂SO₄ > TFA > AcOH | H₂SO₄ gives 78% yield |
Side reactions include over-oxidation of the nitro group and cis-hydrazone formation, minimized by strict temperature control and inert atmosphere.
Stepwise Synthesis via Activated Intermediates
For higher purity, a two-step protocol activates 5-nitrofuran-2-carboxylic acid derivatives before coupling:
Carboxylic Acid Activation
5-Nitrofuran-2-carboxylic acid is converted to its imidazolide using 1,1'-carbonyldiimidazole (CDI):
- Suspend 5-nitrofuran-2-carboxylic acid (1.0 eq) in dry 1,4-dioxane.
- Add CDI (1.05 eq) and stir at 25°C for 2 hours under N₂.
- Confirm activation by FTIR (disappearance of -COOH peak at 1700 cm⁻¹).
Hydrazide Coupling
React the imidazolide with 2-methylfuran-3-carbohydrazide:
- Add 2-methylfuran-3-carbohydrazide (1.0 eq) to the activated acid solution.
- Reflux at 90°C for 12 hours.
- Quench with ice water and extract with ethyl acetate.
Comparative Yields :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Direct condensation | 65–78 | 92–95 |
| CDI-mediated | 82–89 | 98–99 |
Chemical Reactions Analysis
Hydrazone Hydrolysis
The hydrazone bond (C=N) undergoes hydrolysis under strongly acidic or basic conditions to regenerate the parent aldehyde and hydrazide:
This reversibility is critical for prodrug activation in biological systems .
Nitro Group Reduction
The nitro group (-NO) on the furan ring is reduced to an amine (-NH) or hydroxylamine (-NHOH) in the presence of bacterial nitroreductases (NTRs) . This generates reactive intermediates that disrupt microbial DNA:
Reductive activation is a hallmark mechanism for nitrofuran antibiotics .
Electrophilic Substitution on Furan Rings
The electron-rich furan rings participate in electrophilic substitutions (e.g., nitration, sulfonation), though steric hindrance from the methyl group in the 2-position limits reactivity at the 3-furan position .
Biological Interaction Pathways
The compound’s antibacterial activity is linked to its redox interactions with microbial enzymes:
Mechanism of Action (Table):
Molecular docking studies confirm strong binding to NTR’s active site (binding energy: −8.2 kcal/mol), surpassing nitrofurazone (−7.5 kcal/mol) .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Stability and Degradation
The compound is stable under ambient conditions but degrades under UV light via:
-
Photolytic cleavage of the nitro group.
-
Oxidation of the hydrazone bond to form azines.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 2-methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
Anticancer Properties
The compound has shown promising results in anticancer research, particularly against several cancer cell lines. Key findings include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through cell cycle arrest mechanisms.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 18 | Increased pro-apoptotic proteins |
This data suggests that the compound's structural features are crucial for its anticancer efficacy, making it a candidate for further pharmacological studies .
Pesticidal Properties
The compound's unique properties also extend to agricultural applications, particularly as a potential pesticide. Its ability to disrupt microbial growth makes it suitable for use in crop protection.
Case Study : Research indicated that similar furan-based compounds exhibited significant insecticidal activity against common agricultural pests. This opens avenues for developing eco-friendly pest control agents derived from this chemical class .
Mechanism of Action
The mechanism of action of 2-methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide involves the interaction of the nitro group with bacterial enzymes. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components. This ultimately results in the inhibition of bacterial growth and cell death .
Comparison with Similar Compounds
Similar compounds to 2-methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide include:
Nitrofurazone: Contains an n-methyl urea group and is used as a topical antibacterial agent.
Furaltadone: Contains a 3–5-nitrofuran-2-yl-methylideneamino-1,3-oxazolidin-2-one group and is used in veterinary medicine.
Furazolidone: Contains a 3-methyl-1,3-oxazolidin-2-one group and is used to treat bacterial and protozoal infections.
The uniqueness of this compound lies in its specific structure, which allows for a distinct mechanism of action and a broad spectrum of antimicrobial activity.
Biological Activity
2-methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its antibacterial , anticancer , and antioxidant properties.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The disc diffusion method was employed to assess its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 62.5 |
| Bacillus subtilis | 14 | 125 |
| Escherichia coli | 12 | 62.5 |
| Pseudomonas aeruginosa | 10 | 125 |
These findings suggest a promising application of the compound as an antibacterial agent, particularly against Staphylococcus aureus, known for its clinical relevance in infections .
Anticancer Activity
The anticancer potential of the compound was evaluated using the MCF-7 human breast cancer cell line. The IC50 values were determined to assess cytotoxicity.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
This result indicates moderate cytotoxicity, suggesting that further structural modifications could enhance its efficacy against cancer cells .
Antioxidant Activity
The antioxidant activity was assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated notable scavenging activity, which is crucial for mitigating oxidative stress-related diseases.
Case Studies and Research Findings
-
Antibacterial Screening :
A study conducted by Cardoso et al. (2016) highlighted the antibacterial properties of similar nitrofuran derivatives, establishing a comparative framework for understanding the activity of this compound against bacterial strains . -
Anticancer Evaluation :
In research published in Science.gov, the compound's structural analogs were shown to inhibit MCF-7 cells effectively, with implications for developing new anticancer therapies . -
Mechanism of Action :
The mechanism underlying the antibacterial activity is thought to involve disruption of protein synthesis and nucleic acid production pathways in bacteria, similar to other nitrofuran derivatives .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide?
The compound can be synthesized via acid-catalyzed condensation of hydrazides with carbonyl-containing precursors. A typical procedure involves reacting 5-nitrofuran-2-carbaldehyde derivatives with furan-3-carbohydrazide under reflux in anhydrous conditions. For example, propionic anhydride is used as a catalyst, and the mixture is heated to 150°C for 5 minutes to facilitate cyclization and imine bond formation . Recrystallization from toluene or dioxane yields pure crystals suitable for structural analysis.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- FTIR : Confirm the presence of characteristic bands for the hydrazide (–NH–N=, ~3200–3300 cm⁻¹), nitrofuran (C–NO₂, ~1520–1350 cm⁻¹), and imine (C=N, ~1600–1650 cm⁻¹) groups.
- NMR : ¹H NMR should show signals for the methyl group (δ ~2.4–2.6 ppm), aromatic furan protons (δ ~7.0–8.5 ppm), and imine proton (δ ~8.2–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~160–170 ppm) and nitrofuran carbons .
- HRMS : Verify the molecular ion peak ([M+H]⁺) with a mass matching the theoretical molecular weight.
Q. What crystallographic tools are essential for resolving its molecular geometry?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX (e.g., SHELXL for refinement) to process diffraction data, with Olex2 or WinGX for visualization. The anisotropic displacement parameters (ADPs) should be refined to confirm atomic positions and thermal motion . ORTEP-3 can generate ellipsoid diagrams to illustrate molecular packing and hydrogen-bonding interactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and bioactivity?
- DFT Calculations : Optimize the geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO), electrostatic potential (ESP), and charge distribution. Compare computed vibrational spectra with experimental FTIR to validate the structure .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antimycobacterial studies). Analyze binding affinities and pose clusters to identify key residues (e.g., Tyr158, Phe149) involved in hydrogen bonding or π-π stacking .
Q. What experimental strategies address contradictions in biological activity data?
- Dose-Response Studies : Perform dose-dependent assays (e.g., MIC values for antimicrobial activity) to resolve discrepancies in potency. Use statistical tools like ANOVA to assess significance.
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives caused by rapid degradation.
- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing 5-nitro with 5-bromo) and correlate activity trends with electronic or steric effects .
Q. How can advanced crystallographic refinement resolve disorder or twinning in the crystal lattice?
- For disordered regions, apply TWINLAW in SHELXL to identify twin laws and refine fractional occupancies.
- Use the RIGU command to constrain anisotropic displacement parameters for overlapping atoms.
- Validate refinement with R-factor convergence (<5%) and a Flack parameter near zero for absolute structure determination .
Q. What mechanistic insights can be gained from studying substituent effects on reactivity?
- Electron-Withdrawing Groups (EWGs) : The 5-nitro group enhances electrophilicity at the imine carbon, facilitating nucleophilic attacks (e.g., in Schiff base formation).
- Steric Effects : Methyl groups at the furan-3 position may hinder π-stacking interactions, reducing binding affinity in enzyme assays. Kinetic studies (e.g., Hammett plots) can quantify substituent contributions .
Methodological Notes
- Synthesis : Optimize reaction time and temperature to avoid side products like hydrolyzed hydrazides.
- Crystallization : Use slow evaporation in aprotic solvents (e.g., DMF/EtOH mixtures) to grow diffraction-quality crystals.
- Data Analysis : Cross-validate computational results with experimental data (e.g., compare DFT-predicted bond lengths with SC-XRD values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
